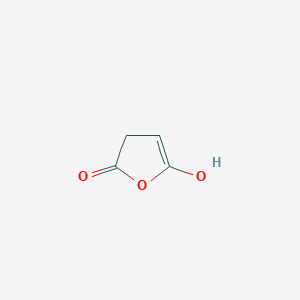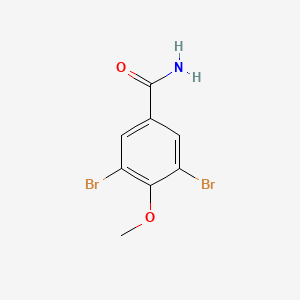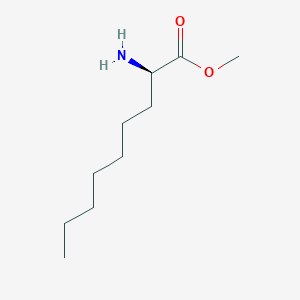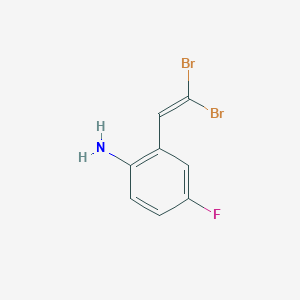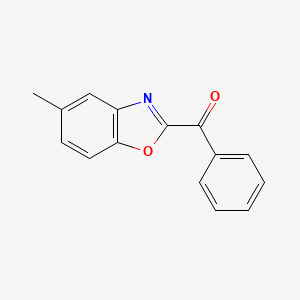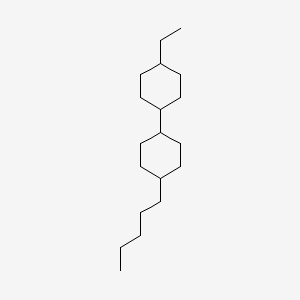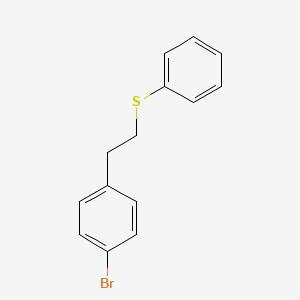
(4-Bromophenethyl)(phenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenethyl)(phenyl)sulfane is an organic compound that features a bromine atom attached to a phenethyl group, which is further connected to a phenylsulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenethyl)(phenyl)sulfane typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to minimize the generation of toxic byproducts . This method allows for the preparation of a variety of bromomethyl sulfides, including this compound, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenethyl)(phenyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfane moiety can be oxidized to sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling: Palladium catalysts and boron reagents are typically employed.
Major Products
Substitution: Products include various substituted phenethyl sulfides.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Products are complex organic molecules with extended aromatic systems.
Scientific Research Applications
(4-Bromophenethyl)(phenyl)sulfane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromophenethyl)(phenyl)sulfane involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar in structure but with a sulfone group instead of a sulfane.
4-Bromothioanisole: Contains a methoxy group instead of a phenethyl group.
4-Bromoanisole: Features a methoxy group attached to the benzene ring.
Uniqueness
(4-Bromophenethyl)(phenyl)sulfane is unique due to its combination of a bromophenethyl group with a phenylsulfane moiety. This structure imparts specific reactivity and potential applications that differ from its analogs. For example, its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H13BrS |
|---|---|
Molecular Weight |
293.22 g/mol |
IUPAC Name |
1-bromo-4-(2-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C14H13BrS/c15-13-8-6-12(7-9-13)10-11-16-14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
LFDNRRMVAIUZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


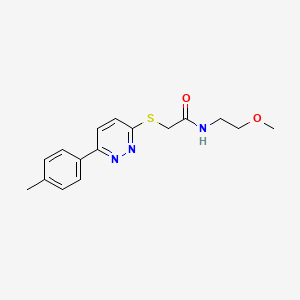
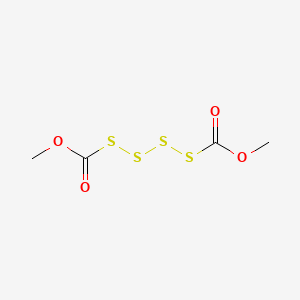
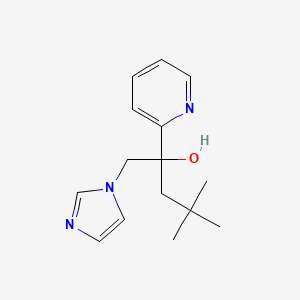
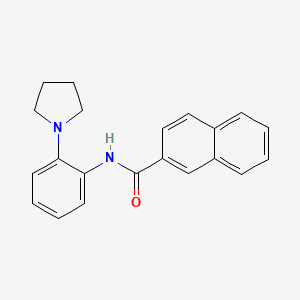
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)

